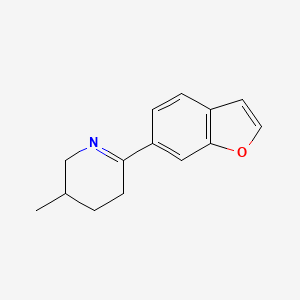
6-(6-Benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine is a complex organic compound that features a benzofuran ring system fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a benzofuran derivative, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that benzofuran derivatives exhibit biological activity, including antimicrobial and anti-inflammatory properties. This compound could be explored for its potential biological effects.
Medicine: Due to its structural similarity to other biologically active compounds, 6-(6-Benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine may be investigated for its therapeutic potential. It could serve as a lead compound in drug discovery efforts.
Industry: In the chemical industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Benzofuran: A simpler compound with similar structural features.
Pyridine derivatives: Compounds with a pyridine ring, which may have similar reactivity.
Fused heterocycles: Other compounds with fused ring systems, such as indoles or quinolines.
Uniqueness: 6-(6-Benzofuranyl)-2,3,4,5-tetrahydro-3-methylpyridine stands out due to its specific combination of benzofuran and pyridine rings, which may confer unique chemical and biological properties not found in simpler analogs.
This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research is needed to fully understand its properties and harness its potential.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
6-(1-benzofuran-6-yl)-3-methyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C14H15NO/c1-10-2-5-13(15-9-10)12-4-3-11-6-7-16-14(11)8-12/h3-4,6-8,10H,2,5,9H2,1H3 |
InChI Key |
RENXYFOKWSIKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















